molecular formula C30H61NO B11948020 Dodecanamide, N-octadecyl- CAS No. 95851-33-5

Dodecanamide, N-octadecyl-

Cat. No.: B11948020
CAS No.: 95851-33-5
M. Wt: 451.8 g/mol
InChI Key: ILEZBUNFTXLGGO-UHFFFAOYSA-N
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Description

Dodecanamide, N-octadecyl- (C30H61NO) is a fatty amide derivative characterized by a dodecanamide group (12-carbon chain) bonded to an octadecyl (18-carbon) alkyl chain via an amide linkage. With a molecular weight of 451.8114 g/mol , it is a long-chain, hydrophobic compound. Its structure confers properties typical of fatty amides, such as low water solubility and high thermal stability, making it suitable for applications in surfactants, coatings, and material science. The compound’s IUPAC name and standardized identifiers (e.g., InChIKey: ILEZBUNFTXLGGO-UHFFFAOYSA-N) confirm its chemical specificity .

Properties

CAS No.

95851-33-5

Molecular Formula

C30H61NO

Molecular Weight

451.8 g/mol

IUPAC Name

N-octadecyldodecanamide

InChI

InChI=1S/C30H61NO/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-29-31-30(32)28-26-24-22-20-12-10-8-6-4-2/h3-29H2,1-2H3,(H,31,32)

InChI Key

ILEZBUNFTXLGGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The mechanism follows a two-step process:

  • Nucleophilic Attack : Octadecylamine’s primary amine reacts with dodecanoyl chloride, forming a tetrahedral intermediate.

  • Deprotonation and Elimination : The intermediate collapses, releasing hydrogen chloride (HCl) and yielding the amide product.

The reaction is typically conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis of the acyl chloride. A base, such as triethylamine or pyridine, is added to neutralize HCl, shifting the equilibrium toward product formation.

Experimental Procedure

A representative protocol involves:

  • Dissolving octadecylamine (1.0 mol) in dry THF under nitrogen.

  • Adding dodecanoyl chloride (1.1 mol) dropwise at 0°C to minimize side reactions.

  • Introducing triethylamine (1.2 mol) to scavenge HCl.

  • Stirring the mixture at room temperature for 12–24 hours.

  • Quenching with ice water, extracting with ethyl acetate, and purifying via recrystallization or column chromatography.

Key Parameters :

  • Solvent : THF or dichloromethane.

  • Temperature : 0°C to room temperature.

  • Molar Ratio : Slight excess of acyl chloride ensures complete amine conversion.

Workup and Purification

Post-reaction workup includes:

  • Extraction : Organic layers are washed with dilute HCl (to remove excess amine) and brine (to remove salts).

  • Drying : Anhydrous magnesium sulfate or sodium sulfate is used.

  • Distillation/Recrystallization : High-vacuum distillation or recrystallization from ethanol yields the pure amide.

Alternative Synthesis Approaches

Carbodiimide-Mediated Coupling

Dodecanoic acid can be coupled with octadecylamine using carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method avoids handling corrosive acyl chlorides but requires activation of the carboxylic acid.

Procedure :

  • Dodecanoic acid (1.0 mol), EDC (1.2 mol), and hydroxybenzotriazole (HOBt, 1.2 mol) are dissolved in dimethylformamide (DMF).

  • Octadecylamine (1.0 mol) is added, and the mixture is stirred at room temperature for 24 hours.

  • The product is isolated via filtration and washed with aqueous sodium bicarbonate.

Advantages :

  • Mild conditions suitable for acid-sensitive substrates.

  • Higher functional group tolerance compared to acyl chlorides.

Limitations :

  • Requires stoichiometric coupling agents, increasing cost.

  • Byproduct (urea derivatives) complicates purification.

Comparative Analysis of Synthesis Methods

Method Reagents Conditions Yield Purity
Acylation with Dodecanoyl ChlorideOctadecylamine, Dodecanoyl Chloride, Triethylamine0°C to RT, 12–24 hHigh (75–85%)≥95%
Carbodiimide-Mediated CouplingDodecanoic Acid, EDC, HOBtRT, 24 hModerate (60–70%)90–95%

Key Observations :

  • Acylation offers higher yields and simpler purification but requires hazardous acyl chlorides.

  • Carbodiimide coupling is safer but less efficient and costlier.

Research Findings and Optimization Studies

Solvent Effects

Polar aprotic solvents like THF enhance reaction rates by stabilizing the transition state, while nonpolar solvents (e.g., toluene) reduce side reactions but slow kinetics.

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP) as a catalyst in acylation reactions increases yields by 10–15% through acid scavenging and intermediate stabilization.

Scalability Challenges

Industrial-scale synthesis faces challenges in HCl management and solvent recovery. Continuous-flow systems with in-line neutralization have been proposed to improve efficiency .

Scientific Research Applications

Biological Applications

Dodecanamide, N-octadecyl- exhibits several biological activities due to its structure:

  • Antimicrobial Properties : Research has shown that this compound possesses antimicrobial properties, making it suitable for formulations aimed at inhibiting microbial growth. Its hydrophobic nature allows it to interact effectively with biological membranes, influencing cellular processes.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory and analgesic effects, suggesting potential therapeutic applications in managing inflammation-related conditions.

Material Science Applications

The unique properties of dodecanamide, N-octadecyl- make it valuable in material science:

  • Surfactant Applications : It can act as a surfactant in various formulations, enhancing the stability and performance of emulsions and dispersions. Its ability to form stable nanostructures is particularly useful in nanotechnology and drug delivery systems .
  • Phase Change Materials : The compound has been studied as a phase change energy storage material due to its lipid-derived monoamide structure. This application is crucial for energy efficiency in building materials and thermal management systems .

Case Studies

Several studies have explored the applications of dodecanamide, N-octadecyl-:

  • A study on multiheaded cationic surfactants demonstrated that compounds like dodecanamide, N-octadecyl-, exhibit strong antimicrobial activity, making them applicable in biomedical fields for biofilm prevention and eradication .
  • Research into lipid-derived monoamides as phase change materials revealed that dodecanamide derivatives possess significant potential for energy storage applications due to their favorable thermal properties .

Chemical Reactions Analysis

Reaction Analysis

Reaction Type Conditions Key Observations Relevance to Dodecanamide
Amide FormationCoupling agents (e.g., DCC), dehydrating agentsHigh yield, controlled selectivityStandard method for fatty amide synthesis .
HydrogenationPd/C catalyst, H₂ gas, ethanol/methanol solventEfficient for amide bond formationAnalogous to methods used in biobased surfactant synthesis .
HydrothermalElevated temperature, aqueous conditionsPotential hydrolysis or condensationCommon in amide chemistry but unverified for this compound.

Research Findings

  • Synthesis Efficiency : In analogous systems (e.g., GalA1.8 synthesis), yields up to 99% were achieved using optimized hydrogenation and methylation steps . While direct data for Dodecanamide is lacking, similar methodologies could apply.

  • Structural Influence : The combination of a medium-length fatty acid (dodecanoic acid) and a long alkyl amine (octadecylamine) enhances hydrophobicity and solubility properties compared to shorter-chain amides.

  • Biological Interactions : Fatty amides like Dodecanamide, N-octadecyl- may interact with biological membranes due to their hydrophobic chains, though specific studies on this compound are unavailable in the provided sources.

Comparison with Similar Compounds

(1) Lauryl Amide (Dodecanamide)

  • Formula: C12H25NO
  • Molecular Weight : 199.338 g/mol
  • Key Features : Shorter 12-carbon chain; lacks the octadecyl substituent.
  • Applications : Found in cosmetics as a surfactant and viscosity modifier .
  • Comparison : The absence of the octadecyl group reduces hydrophobicity and thermal stability compared to N-octadecyl-dodecanamide.

(2) Lauramide MEA (N-(2-hydroxyethyl)dodecanamide)

  • Formula: C14H29NO2
  • Molecular Weight : 243.39 g/mol
  • Key Features : Hydroxyethyl group enhances water solubility.
  • Applications : Antistatic agent in cosmetics .
  • Comparison : The hydroxyethyl group introduces hydrogen bonding capacity, improving solubility but reducing hydrophobicity relative to N-octadecyl-dodecanamide.

(3) N,N-Dimethyldodecanamide

  • Formula: C14H29NO
  • Molecular Weight : 227.39 g/mol
  • Key Features : Two methyl groups on the nitrogen atom.
  • Applications : Industrial solvent and research chemical .
  • Comparison : Methyl substitution reduces steric hindrance compared to the bulky octadecyl chain, altering reactivity and solvent compatibility.

(4) N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-dodecanamide

  • Formula: C29H55NO2
  • Key Features : Hydroxyl group and double bond in the alkyl chain .
  • Applications: Potential bioactive roles in antimicrobial or ceramide-like formulations .
  • Comparison: The hydroxyl and unsaturated groups enhance polarity and biological activity, contrasting with the fully saturated, nonpolar N-octadecyl-dodecanamide.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Dodecanamide, N-octadecyl- C30H61NO 451.81 Saturated alkyl chain Coatings, surfactants
Lauryl Amide C12H25NO 199.34 None Cosmetics, detergents
Lauramide MEA C14H29NO2 243.39 Hydroxyethyl Antistatic agents
N,N-Dimethyldodecanamide C14H29NO 227.39 Dimethylamine Solvents, research
N-Hydroxy-N-methyl-dodecanamide C13H27NO2 229.36 Hydroxyl, methyl Specialty synthesis

Key Research Findings

  • Chain Length and Hydrophobicity : Longer alkyl chains (e.g., octadecyl in N-octadecyl-dodecanamide) increase hydrophobicity and melting points compared to shorter-chain analogs like lauryl amide .
  • Functional Group Impact : Hydroxyethyl or hydroxyl groups (e.g., in Lauramide MEA or ceramide analogs) enhance solubility and biological interactions but reduce thermal stability .
  • Biological Activity : Unsaturated or branched derivatives (e.g., N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-dodecanamide) show promise in antimicrobial applications, whereas saturated derivatives like N-octadecyl-dodecanamide are more suited for material science .

Q & A

Q. What are the recommended methods for synthesizing N-octadecyl-dodecanamide with high purity?

Methodological Answer: Synthesis typically involves coupling dodecanoic acid derivatives with N-octadecylamine under controlled conditions. A common approach includes:

  • Acylation: Reacting dodecanoyl chloride with N-octadecylamine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
  • Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/13^13C NMR (e.g., carbonyl resonance at ~170 ppm) .

Q. How should researchers handle and store N-octadecyl-dodecanamide to ensure stability?

Methodological Answer:

  • Handling: Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of aerosols .
  • Storage: Store in amber glass vials under inert gas (argon/nitrogen) at 4°C. Avoid moisture and incompatible materials (strong oxidizers) to prevent hydrolysis or degradation .

Q. What spectroscopic techniques are most effective for characterizing N-octadecyl-dodecanamide’s structure?

Methodological Answer:

  • FTIR: Identify amide C=O stretching (~1640–1680 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .
  • NMR: 1^1H NMR for alkyl chain integration (δ 0.8–1.6 ppm) and amide proton (δ 6.5–8.5 ppm, if present). 13^13C NMR confirms the carbonyl carbon (δ ~170 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., C30_{30}H61_{61}NO: calc. 455.48 g/mol) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of N-octadecyl-dodecanamide derivatives in complex matrices?

Methodological Answer:

  • Catalyst Screening: Test coupling agents (e.g., HATU, DCC) to improve acylation efficiency .
  • Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) for solubility vs. side reactions.
  • Temperature Control: Conduct reactions at 0–25°C to balance kinetic vs. thermodynamic product formation .
  • In Situ Monitoring: Use TLC or inline IR to track reaction progress and adjust stoichiometry dynamically.

Q. What strategies resolve contradictions in reported toxicity data for N-octadecyl-dodecanamide?

Methodological Answer:

  • Comparative Assays: Perform parallel in vitro (e.g., MTT assay on HaCaT keratinocytes) and in vivo (zebrafish embryo toxicity) studies to reconcile discrepancies between acute toxicity (OSHA Category 4) and absence of carcinogenicity .
  • Dose-Response Analysis: Quantify LC50_{50}/EC50_{50} values across cell lines (e.g., A549, HEK293) to identify tissue-specific effects .
  • Metabolite Profiling: Use LC-MS to detect degradation products (e.g., lauric acid, octadecylamine) that may contribute to observed irritancy .

Q. How to design experiments to assess the role of N-octadecyl-dodecanamide in bacterial quorum sensing?

Methodological Answer:

  • Model Systems: Use Pseudomonas aeruginosa lasI/rhlI reporter strains to quantify autoinducer inhibition .
  • Biofilm Assays: Treat pre-formed biofilms with 10–100 µM compound and measure biomass reduction via crystal violet staining .
  • Elastase/Pyocyanin Quantification: ELISA or spectrophotometric methods to evaluate virulence factor suppression .

Advanced Experimental Design Considerations

Q. How to analyze the impact of N-octadecyl-dodecanamide’s alkyl chain length on membrane interactions?

Methodological Answer:

  • Langmuir Trough Studies: Compare monolayer compression isotherms of C12 vs. C18 analogs to assess packing efficiency .
  • DSC/Thermal Analysis: Measure phase transition temperatures to correlate chain length with bilayer fluidity .

Q. What computational methods predict the environmental fate of N-octadecyl-dodecanamide?

Methodological Answer:

  • QSPR Modeling: Use EPI Suite™ to estimate biodegradation (BIOWIN) and bioaccumulation (log BCF) .
  • Molecular Dynamics: Simulate interactions with soil organic matter to predict mobility and persistence .

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